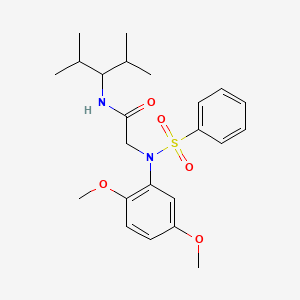![molecular formula C19H22N2O4S B3936063 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide
Descripción general
Descripción
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch signaling.
Mecanismo De Acción
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide targets the gamma-secretase enzyme, which is responsible for the cleavage of APP and Notch signaling. By inhibiting gamma-secretase, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide prevents the production of Aβ peptides and inhibits Notch signaling.
Biochemical and Physiological Effects:
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to reduce the production of Aβ peptides in vitro and in vivo. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to inhibit Notch signaling and induce apoptosis in cancer cells. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide is a well-established inhibitor of gamma-secretase, and its effects have been extensively studied. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide is relatively easy to synthesize and is commercially available. However, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has limitations in terms of its specificity, as it can also inhibit other enzymes besides gamma-secretase.
Direcciones Futuras
Future research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could focus on improving its specificity for gamma-secretase and developing more potent inhibitors. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could also be studied for its potential therapeutic applications in other diseases besides Alzheimer's disease, such as cancer and inflammation. Additionally, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could be studied in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to inhibit Notch signaling, which is involved in the regulation of cell differentiation and proliferation.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-11-25-14-7-5-13(6-8-14)18(22)21-19(26)20-16-10-9-15(23-2)12-17(16)24-3/h5-10,12H,4,11H2,1-3H3,(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPIUDFEDYZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3935983.png)
![2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B3936004.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3936015.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936032.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B3936038.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3936041.png)
![1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone](/img/structure/B3936047.png)
![2-methoxy-4-methyl-1-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B3936057.png)
![4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3936070.png)
![2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B3936073.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936076.png)
![N-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3936079.png)